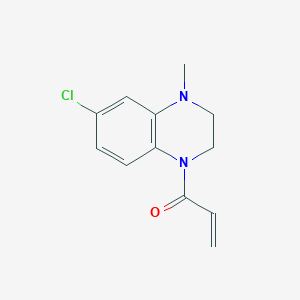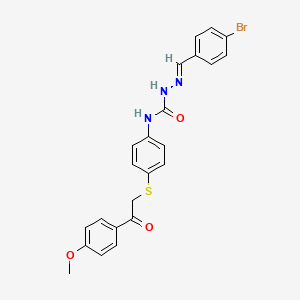
2-Propenethioamide, 3-(4-bromophenyl)-2-cyano-, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Propenethioamide, 3-(4-bromophenyl)-2-cyano-, (E)-, also known as BPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPC is a cyanoamide derivative that has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Scientific Research Applications
Synthesis and Characterization
Synthetic Applications : A study detailed the utility of 2-phenylthio-3-bromopropene as a valuable synthon, showcasing its application in annulations and as a synthetic equivalent of acetonyl halide and alpha-halo vinyllithium. This reagent demonstrates versatility in synthesizing various organic compounds, indicating its broader applicability in organic synthesis (Chen et al., 2006).
Heterocyclic Compound Synthesis : Research highlighted the facile synthesis of heterocycles via 2-picolinium bromide, suggesting potential applications of related compounds in creating complex organic structures. The biological activity of the synthesized compounds showed promising results, hinting at their potential use in pharmaceuticals (Darwish, 2008).
Materials Science and Photophysics
Optical Properties and Applications : A study on 3-aryl-2-cyano acrylamide derivatives revealed their distinct optical properties due to varying stacking modes. This insight into their mechanofluorochromic properties suggests potential applications in materials science, particularly in the development of optical and electronic devices (Song et al., 2015).
Electrochromic Devices : Research on the electrochromic behavior of poly(3,5-bis(4-bromophenyl) dithieno[3,2-b;2',3'-d]thiophene) demonstrated its potential in constructing devices capable of changing color, indicating its applicability in smart windows and display technologies. The study underscores the role of specific chemical structures in enhancing the functionality of electrochromic materials (Osken et al., 2011).
Advanced Organic Chemistry
- Nitrile Carbopalladation : Investigations into the carbopalladation of nitriles for synthesizing 3,4-disubstituted 2-aminonaphthalenes and 1,3-benzoxazine derivatives highlight the chemical's potential in facilitating complex organic reactions. This process exemplifies the compound's utility in streamlining the synthesis of valuable organic molecules, contributing to advancements in organic chemistry and materials science (Tian, Pletnev, & Larock, 2003).
properties
IUPAC Name |
(E)-3-(4-bromophenyl)-2-cyanoprop-2-enethioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2S/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14/h1-5H,(H2,13,14)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJTVFIVYQYWGX-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=S)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C#N)/C(=S)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,6-dichlorobenzyl)sulfonyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide](/img/structure/B2740157.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide](/img/structure/B2740163.png)


![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2740168.png)
![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)oxy]-3-methoxybenzaldehyde](/img/structure/B2740170.png)
![N-(3-chloro-4-methylphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2740171.png)
![tert-butyl N-[[(3S,4S)-4-methylpyrrolidin-3-yl]methyl]carbamate](/img/no-structure.png)


![(E)-2-amino-N-butyl-1-((3,4-dihydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2740176.png)
![3-Bromo-6-methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride](/img/structure/B2740177.png)
